molecular formula C12H18O7 B14219658 Acetic acid;[6-(hydroxymethyl)-7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl]methanol CAS No. 832110-90-4

Acetic acid;[6-(hydroxymethyl)-7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl]methanol

Cat. No.: B14219658
CAS No.: 832110-90-4
M. Wt: 274.27 g/mol
InChI Key: AKBPDYQJUIUYHR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-oxabicyclo[4.1.0]heptane derivatives, including acetic acid;[6-(hydroxymethyl)-7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl]methanol, typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of Lewis acids as catalysts to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of these compounds may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;[6-(hydroxymethyl)-7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield formyl or carboxyl derivatives, while reduction can produce various alcohols .

Mechanism of Action

The mechanism of action of acetic acid;[6-(hydroxymethyl)-7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl]methanol involves its interaction with various molecular targets and pathways. The strained bicyclic structure allows it to act as a reactive intermediate in various chemical and biological processes . The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules .

Properties

CAS No.

832110-90-4

Molecular Formula

C12H18O7

Molecular Weight

274.27 g/mol

IUPAC Name

acetic acid;[6-(hydroxymethyl)-7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl]methanol

InChI

InChI=1S/C8H10O3.2C2H4O2/c9-5-7-3-1-2-4-8(7,6-10)11-7;2*1-2(3)4/h1-4,9-10H,5-6H2;2*1H3,(H,3,4)

InChI Key

AKBPDYQJUIUYHR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C1=CC2(C(O2)(C=C1)CO)CO

Origin of Product

United States

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